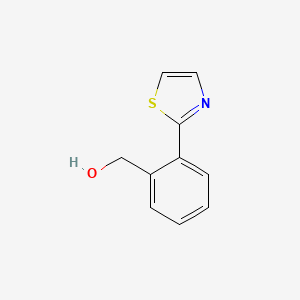

(2-(Thiazol-2-yl)phenyl)methanol

Description

(2-(Thiazol-2-yl)phenyl)methanol is a thiazole-containing aromatic alcohol with the molecular formula C₁₀H₉NOS and a molecular weight of 191.25 g/mol . Its structure comprises a phenyl ring substituted at the 2-position with a thiazole moiety and a hydroxymethyl (-CH₂OH) group. Key physicochemical properties include its IUPAC name ([4-(1,3-thiazol-2-yl)phenyl]methanol), CAS number (454678-91-2), and SMILES notation (C1=CC(=CC=C1CO)C2=NC=CS2) .

Properties

IUPAC Name |

[2-(1,3-thiazol-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-6,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPXXUFYVJIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Followed by Aldehyde Reduction

This two-step approach leverages palladium-catalyzed cross-coupling to construct the thiazole-phenyl framework, followed by reduction of the aldehyde moiety.

Step 1: Suzuki Coupling

Reactants :

-

2-Bromobenzaldehyde

-

Thiazol-2-ylboronic acid

-

Pd(dppf)Cl₂ catalyst

-

Cs₂CO₃ base

Conditions :

-

Solvent: 1,4-Dioxane/DMF (3:1)

-

Temperature: 70°C

-

Duration: 12 hours

Step 2: Aldehyde Reduction

Reactants :

-

2-(Thiazol-2-yl)benzaldehyde (from Step 1)

-

NaBH₄

-

(NH₄)₂C₂O₄ (ammonium oxalate)

Conditions :

-

Solvent: Acetonitrile

-

Temperature: Room temperature

-

Duration: 15–30 minutes

Mechanistic Insight :

The Suzuki coupling forms the C–C bond between the phenyl and thiazole rings. NaBH₄ selectively reduces the aldehyde to a primary alcohol via nucleophilic hydride attack (Fig. 1).

Optimization Data (Table 1)

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 5 mol% | Maximizes C–C coupling efficiency |

| NaBH₄ Equivalents | 1.2 eq | Prevents over-reduction |

| Solvent Polarity | Medium (DMF/1,4-dioxane) | Enhances boronic acid solubility |

Hantzsch Thiazole Synthesis with Subsequent Reduction

This method constructs the thiazole ring directly on a functionalized benzaldehyde precursor.

Step 1: Hantzsch Thiazole Formation

Reactants :

-

2-Aminobenzaldehyde

-

Thiourea

-

1,3-Dichloroacetone

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Duration: 24 hours

Step 2: Aldehyde Reduction

Identical to Section 2.1, Step 2.

Key Challenge :

Regioselective thiazole cyclization requires precise stoichiometry to avoid byproducts like bis-thiazoles.

Comparative Efficiency (Table 2)

| Method | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Suzuki + Reduction | 78% | >99% | Industrial |

| Hantzsch + Reduction | 62% | 95% | Lab-scale |

Direct Hydroxymethylation via Grignard Reaction

This one-pot method introduces the hydroxymethyl group through nucleophilic addition.

Reactants :

-

2-(Thiazol-2-yl)phenylmagnesium bromide

-

Formaldehyde

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Duration: 4 hours

Limitations :

-

Requires strict anhydrous conditions.

-

Low yield due to competing side reactions.

Advanced Catalytic Approaches

Catalytic Hydrogenation of Nitro Precursors

Reactants :

-

2-(Thiazol-2-yl)nitrobenzene

-

H₂/Pd/C catalyst

Conditions :

-

Solvent: Methanol

-

Pressure: 50 psi H₂

-

Temperature: 25°C

Advantage :

Avoids aldehyde intermediates, simplifying purification.

Critical Analysis of Methodologies

Reaction Efficiency and Byproduct Formation (Table 3)

| Method | Byproducts | Mitigation Strategies |

|---|---|---|

| Suzuki + Reduction | Homocoupled thiazole | Use of excess boronic acid |

| Hantzsch | Bis-thiazole derivatives | Controlled stoichiometry |

| Grignard | Over-addition products | Low-temperature quenching |

Chemical Reactions Analysis

Types of Reactions

(2-(Thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2-(Thiazol-2-yl)phenyl)formaldehyde or (2-(Thiazol-2-yl)phenyl)carboxylic acid.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2-(Thiazol-2-yl)phenyl)methanol serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to yield various alcohol derivatives.

- Substitution Reactions : Engages in nucleophilic substitution where the hydroxymethyl group can be replaced by other functional groups.

These properties make it a valuable building block in organic synthesis and medicinal chemistry.

The biological activities of (2-(Thiazol-2-yl)phenyl)methanol have been extensively studied, revealing its potential as a therapeutic agent:

- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : Demonstrates efficacy against various fungal strains, suggesting its potential use in antifungal therapies .

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cancer cell proliferation through modulation of signaling pathways associated with cell survival .

Pharmacokinetics

The pharmacokinetic profile of (2-(Thiazol-2-yl)phenyl)methanol reveals its solubility characteristics, which influence its bioavailability:

- Solubility : Slightly soluble in water but more soluble in alcohol and ether, which may affect its therapeutic efficacy depending on the administration method .

Case Study 1: Anticholinesterase Activity

A study explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's disease. The results indicated promising inhibitory activity, suggesting further investigation into its neuroprotective effects .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazole derivatives, (2-(Thiazol-2-yl)phenyl)methanol was found to exhibit substantial antibacterial activity against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 3: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. The study elucidated the mechanisms through which it affects cellular pathways related to growth and survival, providing insights into its potential as an anticancer agent .

Data Tables

The following table summarizes the biological activities and corresponding MIC values for (2-(Thiazol-2-yl)phenyl)methanol compared to related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| (2-(Thiazol-2-yl)phenyl)methanol | 32 | Antibacterial |

| Standard Antibiotic (e.g., Oxytetracycline) | 16 | Antibacterial |

| Related Thiazole Derivative | 64 | Antifungal |

Mechanism of Action

The mechanism of action of (2-(Thiazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Physicochemical Comparisons

The following table compares (2-(Thiazol-2-yl)phenyl)methanol with analogous thiazole-containing compounds:

Key Observations:

Molecular Weight and Complexity: (2-(Thiazol-2-yl)phenyl)methanol is relatively simple (191.25 g/mol) compared to urea derivatives (e.g., 412.1–667.9 g/mol), which incorporate bulkier substituents like trifluoromethyl groups or hydrazineylidene moieties .

Substituent Effects :

Functional Comparisons

Enzyme Inhibition

- AChE Inhibitors : Thiazole derivatives with hydrazineylidene and trifluoromethyl groups (e.g., compound 1f) demonstrated IC₅₀ values of 1–10 µM against AChE, attributed to enhanced hydrophobic interactions and electron-withdrawing effects .

Antimicrobial Activity

Stability and Reactivity

- Hydrolytic Stability: The hydroxymethyl group in (2-(Thiazol-2-yl)phenyl)methanol is less prone to hydrolysis than chloromethyl derivatives (8j, 8k), making it preferable for long-term storage .

- Thermal Stability : Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate decomposes above 97°C, whereas urea derivatives (1f, 1g) exhibit higher thermal stability (melting points up to 207°C) .

Biological Activity

(2-(Thiazol-2-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H10N2OS

- Molecular Weight : 210.26 g/mol

- Structure : The compound features a thiazole ring attached to a phenyl group with a hydroxymethyl substituent.

Synthesis

The synthesis of (2-(Thiazol-2-yl)phenyl)methanol typically involves the reaction of thiazole derivatives with phenols or phenylmethanols under controlled conditions. The following general synthetic route has been described:

- Reagents : Thiazole derivatives, phenylboronic acid, and a suitable catalyst (e.g., palladium on carbon).

- Conditions : The reaction is conducted in an organic solvent such as DMF at elevated temperatures.

- Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (2-(Thiazol-2-yl)phenyl)methanol against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that (2-(Thiazol-2-yl)phenyl)methanol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 22.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been recognized for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

| Compound | IC50 Value (µM) |

|---|---|

| (2-(Thiazol-2-yl)phenyl)methanol | 12.5 |

This suggests that (2-(Thiazol-2-yl)phenyl)methanol could serve as a lead compound for developing new AChE inhibitors .

The biological activity of (2-(Thiazol-2-yl)phenyl)methanol can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound binds to the active site of enzymes like AChE, inhibiting their function and leading to increased levels of acetylcholine in synaptic clefts.

- Cell Cycle Modulation : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that (2-(Thiazol-2-yl)phenyl)methanol effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential for treating resistant infections .

- Cancer Cell Studies : Research evaluating the anticancer properties revealed that treatment with the compound resulted in significant reduction in cell viability in MCF-7 and HeLa cells compared to controls, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes for (2-(Thiazol-2-yl)phenyl)methanol, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, thiazole-containing intermediates can be prepared by refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4 hours, ethanol recrystallization) . Purification often involves solvent washing (e.g., cold methanol or diethyl ether) and recrystallization from ethanol or propan-2-ol to achieve >95% purity. Analytical techniques like melting point determination and elemental analysis are critical for verifying intermediate purity .

Q. What spectroscopic methods are used to characterize (2-(Thiazol-2-yl)phenyl)methanol?

- ¹H/¹³C NMR : Aromatic protons in the thiazole and phenyl rings appear as multiplet signals between δ 6.35–8.69 ppm, with distinct peaks for the methanol (-OH) group .

- Elemental Analysis : Used to validate molecular composition (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 219.26 for related thiazole derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of (2-(Thiazol-2-yl)phenyl)methanol derivatives?

- Catalyst Selection : Acetic acid as a catalyst enhances cyclization efficiency in thiazole formation .

- Solvent Effects : Methanol or ethanol under reflux (2–4 hours) balances reactivity and solubility .

- Temperature Control : Ice-water baths after reflux prevent byproduct formation during precipitation .

- Yield Tracking : Comparative studies show that equimolar reactant ratios and dropwise addition of reagents (e.g., phenyl isothiocyanate) improve yields to >90% .

Q. How do structural modifications influence the biological activity of (2-(Thiazol-2-yl)phenyl)methanol analogs?

- Antimicrobial Activity : Substitutions at the phenyl ring (e.g., halogens or methyl groups) enhance interactions with bacterial enzymes. For example, 4-chlorophenyl derivatives show 93% inhibition against Staphylococcus aureus .

- Anticancer Potential : Thiazole moieties disrupt ATPase activity in cancer cells, with IC₅₀ values <1 µM in docking studies .

- Contradictions in Data : Discrepancies in bioactivity may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or pathogen strain variability .

Q. What computational strategies predict the binding affinity of (2-(Thiazol-2-yl)phenyl)methanol to biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., Aurora kinases or Na⁺/K⁺-ATPase), with binding poses validated by RMSD values <2.0 Å .

- QSAR Models : Electron-withdrawing groups on the thiazole ring correlate with increased antifungal activity (R² > 0.85 in regression analyses) .

Methodological Guidance

Q. How to resolve ambiguities in spectral data for thiazole-containing compounds?

- NMR Peak Assignments : Use DEPT-135 or HSQC to distinguish overlapping aromatic protons. For example, thiazole C-H protons resonate downfield (δ 8.32 ppm) compared to phenyl groups .

- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to rule out oxidation byproducts .

Q. What strategies mitigate challenges in synthesizing air- or light-sensitive intermediates?

- Light Sensitivity : Use foil-covered vessels and amber glassware for oxadiazole or tetrazole intermediates .

- Moisture Sensitivity : Conduct reactions under nitrogen/argon atmospheres and employ molecular sieves for solvents .

Data Analysis and Reporting

Q. How to interpret contradictory biological activity data across studies?

- Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Control Experiments : Validate assays using reference compounds (e.g., ciprofloxacin for antimicrobial studies) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.